3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
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Description
3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Research has shown that certain derivatives of thiazole, similar in structure to 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide, have exhibited antimicrobial activity. Specifically, some compounds have shown significant antibacterial and anticandidal effects against various strains like C. parapsilosis and C. glabrata. Additionally, these compounds have displayed cytotoxic activities against human leukemia cells, offering potential avenues for cancer treatment research (Dawbaa et al., 2021).
Herbicidal Activity
A study conducted on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrated effective herbicidal properties. This suggests the potential of thiazole derivatives in agricultural applications, particularly in weed control (Liu et al., 2008).
Antitumor Evaluation
Compounds with a structure similar to this compound have been evaluated for their antitumor properties. Some of these compounds showed extensive-spectrum antitumor efficiency against various cancer cell lines, indicating their potential as chemotherapeutic agents (Mohamed et al., 2016).
Antimicrobial Evaluation with DFT Study
A derivative of thiazole has been synthesized and screened for its antimicrobial activity against a range of bacteria and fungi, such as Staphylococcus aureus and Candida albicans. This research highlights the potential of thiazole derivatives in developing new antimicrobial agents (Kubba & Rahim, 2018).
Quantum Chemical Calculations and Molecular Docking
Studies involving quantum chemical calculations and molecular docking of thiazole derivatives provide insights into their potential biological functions, including antimicrobial activity. These studies offer a deeper understanding of the molecular interactions and stability of these compounds, which could be crucial for drug development (Viji et al., 2020).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-8-3-13(11-18(17)26-2)16-12-28-20(22-16)23-19(24)9-10-27-15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAUSAHLLWARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.